Diquafosol (tetrasodium)

Description

BenchChem offers high-quality Diquafosol (tetrasodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diquafosol (tetrasodium) including the price, delivery time, and more detailed information at info@benchchem.com.

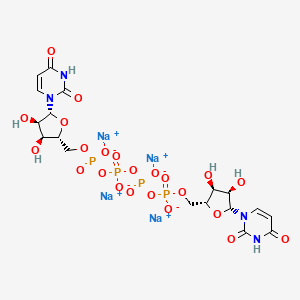

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22N4Na4O23P4 |

|---|---|

Molecular Weight |

878.2 g/mol |

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 |

InChI Key |

OWTGMPPCCUSXIP-FNXFGIETSA-J |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Diquafosol Tetrasodium: An In-Depth Technical Guide to P2Y2 Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of Diquafosol tetrasodium (B8768297) for the P2Y2 receptor. Diquafosol is a P2Y2 receptor agonist approved for the treatment of dry eye disease.[1][2][3] It functions by stimulating the secretion of water, mucin, and lipids from ocular tissues, thereby stabilizing the tear film.[4][5][6] This document details the quantitative data available, in-depth experimental protocols for assessing receptor interaction, and the associated signaling pathways.

Quantitative Analysis of Diquafosol's Interaction with P2Y2 Receptors

A key study demonstrated that in cells expressing the human P2Y2 receptor, Diquafosol induced the formation of inositol (B14025) trisphosphate with an EC50 value of 0.15 μM .[7] This potency is comparable to that of the endogenous ligand, Uridine-5'-triphosphate (UTP), which had an EC50 of 0.17 μM in the same assay system.[7] Furthermore, Diquafosol has shown a high selectivity for the P2Y2 and P2Y4 receptors over other P2Y subtypes.[7]

In a functional assay measuring chloride transport in rabbit conjunctiva, Diquafosol was shown to dose-dependently increase the short-circuit current (Isc) in a concentration range of 0.1 to 968 μM, indicating a direct physiological response mediated by P2Y2 receptor activation.[1][8] Another study in rabbit meibomian gland cells calculated an EC50 of approximately 0.9 mM for total cholesterol release, a downstream effect of P2Y2 activation.[9]

For comparative purposes, the table below includes the potency of Diquafosol alongside the natural P2Y2 receptor agonists and other synthetic agonists.

Table 1: Comparative Potency of P2Y2 Receptor Agonists

| Compound | Assay Type | Measured Parameter | Potency (EC50) | Species/Cell Line |

| Diquafosol Tetrasodium | Functional Assay | Inositol Trisphosphate Formation | 0.15 μM | Cells expressing human P2Y2 receptor |

| Uridine-5'-triphosphate (UTP) | Functional Assay | Inositol Trisphosphate Formation | 0.17 μM | Cells expressing human P2Y2 receptor |

| Adenosine-5'-triphosphate (ATP) | Functional Assay | Calcium Mobilization | 1.5 - 5.8 μM | Various |

| 2-Thio-UTP | Not Specified | Not Specified | 50 nM | Not Specified |

| 4-Thiouridine 5′-triphosphate | Not Specified | Not Specified | 35 nM | Human P2Y2 Receptor |

P2Y2 Receptor Signaling Pathways

Activation of the P2Y2 receptor by Diquafosol initiates a cascade of intracellular events through the coupling of multiple G proteins, primarily Gq/11, but also Go and G12.[6][10] This leads to the stimulation of various downstream effector systems.

The Gq/11-mediated pathway is considered the canonical signaling route for P2Y2 receptor activation. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal is a critical step in stimulating fluid and mucin secretion.[6]

Activation of Go and G12 pathways can lead to the regulation of small GTPases such as Rho and Rac, which are involved in cytoskeletal rearrangements and cell migration.[6][10] Furthermore, P2Y2 receptor activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and wound healing.[4][11]

P2Y2 Receptor Signaling Cascade Initiated by Diquafosol.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of Diquafosol for the P2Y2 receptor. A suitable radioligand, such as [³H]UTP or a non-hydrolyzable analog, would be required.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human P2Y2 receptor.

-

Radioligand (e.g., [³H]UTP or a stable analog).

-

Unlabeled Diquafosol tetrasodium.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

96-well microplates.

-

Glass fiber filter mats (e.g., Whatman GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Vacuum filtration manifold.

-

Liquid scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Plate Setup: To each well of a 96-well plate, add the assay components in the following order:

-

50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled UTP (for non-specific binding).

-

50 µL of varying concentrations of Diquafosol (typically a serial dilution).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

-

50 µL of the cell membrane preparation (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a vacuum manifold.

-

Washing: Immediately wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.

-

Drying: Dry the filter mat completely.

-

Scintillation Counting: Place the dried filter mat into scintillation vials or a compatible microplate, add liquid scintillation cocktail, and quantify the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Diquafosol concentration.

-

Determine the IC50 value (the concentration of Diquafosol that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a Competitive Radioligand Binding Assay.

Functional Assay: Intracellular Calcium Mobilization

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to P2Y2 receptor activation by Diquafosol, using the fluorescent calcium indicator Fluo-4 AM.[12]

Materials:

-

Cultured cells endogenously or recombinantly expressing the P2Y2 receptor (e.g., human corneal epithelial cells).

-

Fluo-4 AM.

-

Anhydrous DMSO.

-

Pluronic F-127 (20% solution in DMSO).

-

Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Diquafosol tetrasodium solutions of varying concentrations.

-

96-well or 384-well black-walled, clear-bottom microplates suitable for fluorescence measurements.

-

Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Cell Plating: Seed the cells into the microplates and culture until they reach 80-90% confluency.

-

Preparation of Loading Solution:

-

Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

For the working loading solution, mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic F-127 solution.

-

Dilute this mixture in the physiological saline buffer to a final Fluo-4 AM concentration of 1-5 µM. The optimal concentration should be determined empirically.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells and wash once with the physiological saline buffer.

-

Add the Fluo-4 AM loading solution to each well.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing: Aspirate the loading solution and wash the cells two to three times with the physiological saline buffer to remove extracellular dye.

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~515 nm).

-

Add varying concentrations of Diquafosol to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

-

-

Data Analysis:

-

The change in fluorescence (F) is typically normalized to the baseline fluorescence (F₀) as F/F₀ or (F - F₀)/F₀.

-

Plot the peak fluorescence response against the logarithm of the Diquafosol concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the activation of G proteins coupled to the P2Y2 receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

-

Cell membranes expressing the P2Y2 receptor.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

Diquafosol tetrasodium.

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Other materials as described for the radioligand binding assay (filters, manifold, etc.).

Procedure:

-

Membrane Pre-incubation: Pre-incubate the cell membranes with GDP (e.g., 10-30 µM) on ice to ensure G proteins are in their inactive, GDP-bound state.

-

Plate Setup: In a 96-well plate, add:

-

Assay Buffer.

-

Varying concentrations of Diquafosol.

-

The membrane preparation.

-

[³⁵S]GTPγS at a fixed concentration (e.g., 0.1-0.5 nM).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction and process the samples as described in the radioligand binding assay protocol (filtration, washing, drying, and scintillation counting).

-

Data Analysis:

-

Determine the agonist-stimulated increase in [³⁵S]GTPγS binding above the basal level.

-

Plot the stimulated binding against the logarithm of the Diquafosol concentration.

-

Calculate the EC50 and the maximum stimulation (Emax) from the resulting dose-response curve.

-

Workflow for a [³⁵S]GTPγS Binding Assay.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. mdpi.com [mdpi.com]

- 7. hellobio.com [hellobio.com]

- 8. Diquafosol elicits increases in net Cl- transport through P2Y2 receptor stimulation in rabbit conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diquafosol tetrasodium elicits total cholesterol release from rabbit meibomian gland cells via P2Y2 purinergic receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current knowledge on the nucleotide agonists for the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diquafosol Sodium Inhibits Apoptosis and Inflammation of Corneal Epithelial Cells Via Activation of Erk1/2 and RSK: In Vitro and In Vivo Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Intracellular Calcium Mobilization Assay Following Diquafosol Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular calcium mobilization assay in the context of treatment with Diquafosol, a P2Y2 receptor agonist. This document details the underlying signaling pathways, provides a step-by-step experimental protocol, and presents quantitative data to facilitate the understanding and application of this assay in research and drug development.

Introduction: Diquafosol and Intracellular Calcium Signaling

Diquafosol is a purinergic P2Y2 receptor agonist that plays a crucial role in stimulating tear and mucin secretion, making it a key therapeutic agent for dry eye disease.[1][2] Its mechanism of action is intrinsically linked to the mobilization of intracellular calcium ([Ca2+]i). Activation of the P2Y2 G-protein coupled receptor (GPCR) by Diquafosol initiates a signaling cascade that leads to a rapid increase in cytosolic calcium concentration.[1][2] This elevation in [Ca2+]i is a critical second messenger that triggers a multitude of cellular responses, including fluid secretion and the promotion of corneal epithelial healing.[3][4][5] Understanding and quantifying this calcium response is therefore paramount for evaluating the efficacy and mechanism of Diquafosol and other P2Y2 receptor agonists.

The Diquafosol-Mediated P2Y2 Receptor Signaling Pathway

The binding of Diquafosol to the P2Y2 receptor, which is primarily coupled to the Gq/11 protein, sets off a well-defined signaling pathway. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This initial, rapid increase in intracellular calcium is the primary signal that is measured in the mobilization assay and is crucial for the subsequent cellular effects of Diquafosol.

Quantitative Data on P2Y2 Receptor Agonist Effects

| Agonist | Cell Type | EC50 (µM) | Maximum Response | Reference |

| ATP | Human Retinal Pigment Epithelial Cells | 6 | Equivalent to UTP | [6] |

| UTP | Human Retinal Pigment Epithelial Cells | 6 | Equivalent to ATP | [6] |

| ATP | Human Adipose-derived Mesenchymal Stromal Cells | 2.2 ± 1.1 | - | [7] |

| UTP | Human Adipose-derived Mesenchymal Stromal Cells | 3.2 ± 2.8 | - | [7] |

Note: This table presents data for the natural P2Y2 agonists ATP and UTP as representative examples of P2Y2 receptor activation. The EC50 values can vary depending on the cell type and experimental conditions.

Additionally, studies on human corneal epithelial (THCE) cells have shown that Diquafosol at concentrations ranging from 20 to 200 μM effectively accelerates cell proliferation, an effect that is downstream of intracellular calcium elevation.[3]

Experimental Protocol: Intracellular Calcium Mobilization Assay

This section provides a detailed methodology for conducting an intracellular calcium mobilization assay using the fluorescent indicator Fluo-4 AM.

Materials and Reagents

-

Human Corneal Epithelial Cells (HCECs) or other relevant cell line

-

Cell culture medium (e.g., DMEM/F-12) with supplements

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

Diquafosol tetrasodium

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Black-walled, clear-bottom 96-well microplates

-

Fluorescence microplate reader with automated injection capabilities

Experimental Workflow

The workflow for the intracellular calcium mobilization assay can be visualized as follows:

Detailed Procedure

-

Cell Culture and Seeding:

-

Culture HCECs in appropriate medium and conditions until they reach 80-90% confluency.

-

Harvest the cells using Trypsin-EDTA and seed them into a black-walled, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Preparation of Dye Loading Solution:

-

Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.

-

On the day of the experiment, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in HBSS with HEPES to a final concentration of 2-5 µM.

-

To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02-0.04%.

-

If dye leakage is a concern, Probenecid can be added to the loading solution.

-

-

Dye Loading:

-

Remove the culture medium from the wells and wash the cells once with HBSS.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

After incubation, gently remove the dye loading solution.

-

Wash the cells twice with HBSS to remove any extracellular Fluo-4 AM.

-

Add 100 µL of HBSS to each well for the assay.

-

-

Fluorescence Measurement:

-

Place the microplate into a fluorescence plate reader pre-set to the appropriate excitation (≈494 nm) and emission (≈516 nm) wavelengths for Fluo-4.

-

Record a baseline fluorescence reading for a few seconds before the addition of the compound.

-

Use the plate reader's automated injection system to add a specific volume of Diquafosol solution (at various concentrations) to each well.

-

Immediately after injection, begin kinetic readings of fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-3 minutes to capture the calcium mobilization peak and subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

The response can be quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F).

-

Plot the dose-response curve of Diquafosol concentration versus the fluorescence response.

-

Calculate the EC50 value, which is the concentration of Diquafosol that elicits 50% of the maximum response.

-

Logical Relationship of Experimental Components

The success of the intracellular calcium mobilization assay relies on the interplay of several key components and principles. The logical relationship between these elements is illustrated below.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]

- 3. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct P2Y receptor subtypes regulate calcium signaling in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

Diquafosol-Induced ERK1/2 Phosphorylation in Conjunctival Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquafosol is a purinergic P2Y2 receptor agonist approved for the treatment of dry eye disease. Its mechanism of action involves the stimulation of tear and mucin secretion, contributing to the stabilization of the tear film. A key signaling pathway activated by Diquafosol in conjunctival cells is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The phosphorylation of ERK1/2 is a critical event that mediates various cellular responses, including cell proliferation, differentiation, and survival. This technical guide provides an in-depth overview of Diquafosol-induced ERK1/2 phosphorylation in conjunctival cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Data Presentation

Quantitative Analysis of Diquafosol-Induced ERK1/2 Phosphorylation

The phosphorylation of ERK1/2 in response to Diquafosol has been quantified in human conjunctival and corneal epithelial cells. The following tables summarize the key findings from published studies.

| Cell Type | Diquafosol Concentration | Time Point | Fold Increase in p-ERK1/2 (vs. Control) | Reference |

| Human Conjunctival Epithelial Cells | 100 µM | 5 min | Significant Increase | [1] |

| Human Conjunctival Epithelial Cells | 100 µM | 15 min | Significant Increase | [1] |

| Human Conjunctival Epithelial Cells | 100 µM | 30 min | Significant Increase | [1] |

| Human Conjunctival Epithelial Cells | 100 µM | 60 min | Significant Increase | [1] |

| Human Corneal Epithelial Cells | 100 µM | 5 min | Not Quantified | [2] |

Note: While a significant increase was reported, specific fold-change values were not provided in the primary literature for all time points.

| Cell Type | Diquafosol Concentration Range | Optimal Concentration for Cell Proliferation | Reference |

| Human Corneal Epithelial Cells | 20 µM - 2000 µM | 20 µM - 200 µM | [2] |

Note: This table provides context on the effective concentration range of Diquafosol for a related cellular process.

Signaling Pathways

Diquafosol-Induced ERK1/2 Signaling Cascade

Diquafosol initiates a signaling cascade by binding to the P2Y2 receptor, a G-protein coupled receptor (GPCR). This activation leads to the phosphorylation of ERK1/2 through a series of downstream effectors. The pathway involves the Gq/11 G-protein subunit, transactivation of the Epidermal Growth Factor Receptor (EGFR), and the canonical MAP kinase cascade.

Experimental Protocols

Western Blot Analysis of ERK1/2 Phosphorylation

The following is a generalized protocol for assessing Diquafosol-induced ERK1/2 phosphorylation in cultured human conjunctival cells.

-

Culture primary human conjunctival epithelial cells (HCECs) in an appropriate growth medium.

-

Prior to treatment, serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with Diquafosol at the desired concentrations and for various time points (e.g., 0, 5, 15, 30, 60 minutes). A vehicle control (e.g., sterile PBS) should be included.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins on a polyacrylamide gel (e.g., 10-12%).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies.

-

Re-block the membrane and probe with a primary antibody that recognizes total ERK1/2.

-

Repeat the secondary antibody and detection steps.

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the relative level of ERK1/2 phosphorylation.

Experimental Workflow

The following diagram illustrates the key steps in a typical experiment to investigate Diquafosol-induced ERK1/2 phosphorylation.

Conclusion

Diquafosol effectively activates the ERK1/2 signaling pathway in conjunctival cells through a P2Y2 receptor-mediated mechanism that involves Gq/11 proteins and EGFR transactivation. The phosphorylation of ERK1/2 is a key event in the cellular response to Diquafosol and is implicated in its therapeutic effects, such as the enhancement of mucin expression. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the molecular mechanisms of Diquafosol and for professionals involved in the development of novel ophthalmic therapies. Further research focusing on a detailed dose-response analysis and the elucidation of the complete signaling network will provide a more comprehensive understanding of Diquafosol's action on the ocular surface.

References

- 1. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biological Effects of Diquafosol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquafosol (B1208481) tetrasodium (B8768297) is a purinergic P2Y2 receptor agonist that has demonstrated significant therapeutic potential in preclinical models of dry eye disease. Its mechanism of action centers on the stimulation of tear fluid and mucin secretion, as well as the promotion of corneal epithelial healing. This technical guide provides a comprehensive overview of the core biological effects of Diquafosol observed in preclinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: P2Y2 Receptor Activation and Downstream Signaling

Diquafosol exerts its pharmacological effects by binding to and activating P2Y2 receptors, which are Gq protein-coupled receptors located on the apical surface of conjunctival and corneal epithelial cells.[1][2] This activation initiates a cascade of intracellular events, leading to the observed therapeutic effects.

The primary signaling pathway activated by Diquafosol involves the following key steps:

-

P2Y2 Receptor Binding: Diquafosol binds to the P2Y2 receptor.[1]

-

Gq Protein Activation: The activated receptor stimulates the Gq alpha subunit of the associated G protein.

-

Phospholipase C (PLC) Activation: Gq-alpha activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]

-

Downstream Signaling Activation: The increase in intracellular Ca2+ and the presence of DAG activate various downstream signaling molecules, including Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway.[3] The activation of the ERK1/2 pathway is crucial for promoting cell proliferation and migration, which are essential for corneal wound healing.[1][4]

The stimulation of tear and mucin secretion is a direct consequence of the elevated intracellular calcium levels, which trigger the opening of chloride channels and the release of mucin-containing granules from goblet cells.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative data on the key biological effects of Diquafosol from various preclinical studies.

Table 1: Effect of Diquafosol on Tear Secretion in Preclinical Models

| Animal Model | Dry Eye Induction Method | Treatment | Outcome Measure | Result |

| Goto-Kakizaki Rats (Type 2 Diabetes) | Constant airflow | 3% Diquafosol (6 times/day for 6 weeks) | Schirmer's Test | Significantly increased tear secretion after 15 minutes (p < 0.01) compared to control.[5] |

| Sod1 Knockout Mice | Age-related dry eye | 3% Diquafosol (6 times/day for 2 weeks) | Tear Volume | Significant increase in tear quantity after 2 weeks of application. |

Table 2: Effect of Diquafosol on Mucin Production/Goblet Cell Density in Preclinical Models

| Animal Model | Dry Eye Induction Method | Treatment | Outcome Measure | Result |

| Povidone Iodine-Induced Dry Eye Rats | 10 g/L Povidone Iodine for 14 days | 3% Diquafosol (6 times/day for 10 days) | Goblet Cell Density (cells/0.1 mm²) | Diquafosol: 8.45 ± 0.718 vs. Dry Eye Control: 5.21 ± 0.813 (P<0.01) |

| Sod1 Knockout Mice with Antiglaucoma Medication | Benzalkonium chloride in antiglaucoma eye drops | 3% Diquafosol (simultaneously for 4 weeks) | Goblet Cell Density | Prevented the decrease in goblet cell density caused by the antiglaucoma medication.[6] |

| Normal and Dry Eye Model Rats | Scopolamine (B1681570) hydrobromide injection and low humidity | 3% Diquafosol (single instillation) | Tear MUC5AC Concentration | Increased tear MUC5AC concentrations from 5 to 20 minutes after instillation in both normal and dry eye rats.[7] |

Table 3: Effect of Diquafosol on Corneal Epithelial Wound Healing in Preclinical Models

| Animal Model | Wound Induction Method | Treatment | Time Point | Percentage of Wound Closure |

| Rats | 3 mm central corneal epithelial defect with a burr | 3% Diquafosol | 12 hours | Diquafosol: 63.4 ± 2.0% vs. Control: 42.7 ± 2.5%[5] |

| Rats | 3 mm central corneal epithelial defect with a burr | 3% Diquafosol | 24 hours | Diquafosol: 98.1 ± 1.1% vs. Control: 82.3 ± 3.2%[5] |

Table 4: Anti-inflammatory Effects of Diquafosol in Preclinical Models

| Animal Model/Cell Line | Condition | Treatment | Outcome Measure | Result |

| Human Corneal Epithelial Cells (in vitro) | Desiccation stress | Diquafosol media (1:100 dilution) | Inflammatory Cytokine Levels (IL-1β, TNF-α) | Significantly decreased levels of IL-1β and TNF-α.[1] |

| Scopolamine-Induced Dry Eye Rats | Subcutaneous scopolamine hydrobromide | 3% Diquafosol (4 times/day for 28 days) | IL-1β Immunoreactivity in Cornea | Weak immunoreactivity in diquafosol-treated corneas compared to strong immunoreactivity in the dry eye group.[1] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Scopolamine-Induced Dry Eye Model in Rats

This model induces an aqueous-deficient dry eye, mimicking certain aspects of human dry eye disease.

Materials:

-

Wistar or Sprague-Dawley rats

-

Scopolamine hydrobromide

-

Sterile saline

-

Alzet® osmotic pumps

-

Surgical instruments for subcutaneous implantation

-

Controlled environment chamber (optional, for exacerbating dry eye)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.

-

Preparation of Scopolamine Solution: Dissolve scopolamine hydrobromide in sterile saline to the desired concentration for loading into the osmotic pumps. The concentration will depend on the pump's flow rate and the target daily dose.

-

Osmotic Pump Implantation:

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Shave and disinfect a small area on the back of the rat.

-

Make a small subcutaneous incision and insert a primed Alzet® osmotic pump containing the scopolamine solution.

-

Suture the incision and allow the rat to recover. The pump will continuously deliver scopolamine for a predetermined period (e.g., 28 days).[1]

-

-

Environmental Control (Optional): To create a more severe dry eye model, house the rats in a controlled environment with low humidity and constant airflow.

-

Diquafosol Treatment: Administer 3% diquafosol ophthalmic solution topically to the eyes of the treatment group at a specified frequency (e.g., four times daily).[1] The control group may receive a vehicle or no treatment.

-

Outcome Assessment: At various time points during and after the treatment period, assess dry eye parameters such as:

-

Tear secretion (Schirmer's test)

-

Corneal and conjunctival staining (fluorescein and lissamine green)

-

Tear film breakup time (TFBUT)

-

Histological analysis of the cornea and conjunctiva (e.g., goblet cell density)

-

Immunohistochemical analysis of inflammatory markers.

-

Corneal Epithelial Abrasion Wound Healing Model in Rats

This model is used to evaluate the efficacy of treatments in promoting the healing of corneal epithelial defects.

Materials:

-

Sprague-Dawley rats

-

Topical proparacaine (B1679620) hydrochloride (anesthetic)

-

Surgical microscope

-

Corneal trephine (e.g., 3 mm diameter)

-

Corneal epithelial debrider or a blunt instrument (e.g., golf club spud)

-

Fluorescein (B123965) sodium ophthalmic strips

-

Slit-lamp biomicroscope with a cobalt blue filter

-

Image analysis software

Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic and apply a drop of topical proparacaine hydrochloride to the cornea.

-

Epithelial Demarcation: Under a surgical microscope, gently press a 3 mm trephine onto the central cornea to demarcate the area of the epithelial defect.

-

Epithelial Debridement: Carefully remove the epithelium within the demarcated circle using a corneal epithelial debrider or a blunt instrument, taking care not to damage the underlying basement membrane.

-

Treatment Administration: Immediately after creating the wound, instill a drop of 3% diquafosol ophthalmic solution or the control vehicle. Repeat the administration at predetermined intervals.

-

Wound Area Measurement:

-

At various time points (e.g., 0, 12, 24 hours post-wounding), instill fluorescein into the conjunctival sac.

-

After a few seconds, gently rinse the eye with sterile saline.

-

Photograph the cornea under a slit-lamp biomicroscope using the cobalt blue filter. The epithelial defect will stain bright green.

-

Use image analysis software to measure the area of the fluorescein-stained defect.

-

-

Data Analysis: Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.

Mandatory Visualizations

Conclusion

Preclinical studies have robustly demonstrated the multifaceted pharmacodynamic effects of diquafosol tetrasodium. Through the activation of P2Y2 receptors, diquafosol effectively stimulates tear fluid and mucin secretion, promotes corneal epithelial wound healing, and exhibits anti-inflammatory properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapies for dry eye disease. The consistent and significant positive outcomes in various preclinical models underscore the therapeutic potential of diquafosol in restoring ocular surface homeostasis.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Effects of 3% Diquafosol Sodium Eye Drops on Tear Function and the Ocular Surface of Cu, Zn-Superoxide Dismutase-1 (Sod1) Knockout Mice Treated with Antiglaucoma Eye Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

The Genesis of a Novel Dry Eye Therapy: A Technical Guide to the Discovery and Chemical Synthesis of Diquafosol Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of diquafosol (B1208481) tetrasodium (B8768297), a significant advancement in the treatment of dry eye disease. The following sections detail the pivotal experimental protocols, quantitative clinical findings, and the underlying biochemical pathways, offering a deep dive into the science behind this innovative therapeutic agent.

Discovery and Development

Diquafosol tetrasodium, an agonist of the P2Y2 purinergic receptor, was discovered by Inspire Pharmaceuticals, with its origins in research conducted at the University of North Carolina.[1] It is a uridine (B1682114) 5'-triphosphate (UTP) analogue designed to stimulate the secretion of tear components.[2] The journey of diquafosol from a laboratory compound to a clinically approved treatment involved extensive collaboration. In 2001, Inspire Pharmaceuticals licensed diquafosol to Santen Pharmaceutical for co-development and commercialization in Asia, and to Allergan for regions outside of Asia.[2] Diquafosol tetrasodium was approved in Japan in 2010 for the treatment of dry eye disease and is marketed as Diquas® ophthalmic solution 3%.[2][3]

Mechanism of Action: P2Y2 Receptor Agonism

Diquafosol exerts its therapeutic effect by activating P2Y2 receptors, which are G-protein coupled receptors located on the surface of ocular epithelial cells, including those of the conjunctiva and cornea.[4] This activation initiates a signaling cascade that leads to the secretion of water, mucins, and lipids, all crucial components of a healthy tear film.[4]

The binding of diquafosol to the P2Y2 receptor triggers the release of intracellular calcium.[4] This increase in calcium concentration activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which in turn stimulates the expression and secretion of mucins from conjunctival goblet cells.[5][6][7] Specifically, diquafosol has been shown to increase the expression of membrane-associated mucins (MUC1, MUC4, and MUC16) and the secreted mucin MUC5AC.[2] This multifaceted action helps to restore the tear film's stability and lubricating properties.

Signaling Pathway of Diquafosol

Caption: Diquafosol-mediated P2Y2 receptor signaling pathway.

Chemical Synthesis of Diquafosol Tetrasodium

A scalable and efficient four-step synthesis of diquafosol tetrasodium has been developed, starting from commercially available 5'-uridylic acid disodium (B8443419) salt. This process achieves an overall yield of 45% with a purity exceeding 99%.

Chemical Synthesis Workflow

Caption: Four-step chemical synthesis of diquafosol tetrasodium.

Detailed Synthesis Protocol

A practical and scalable synthesis route to diquafosol tetrasodium has been described, starting from the commercially available 5'-uridylic acid disodium salt. The overall process can be summarized in four main steps, yielding the final product with high purity (>99%) and a 45% overall yield.

Step 1: Preparation of Uridine 5'-monophosphate tributylammonium salt

-

Starting Material: 5'-Uridylic acid disodium salt

-

Reagent: Tributylamine

-

Procedure: The disodium salt is converted to its tributylammonium salt. This is typically achieved by passing a solution of the starting material through a cation-exchange resin (e.g., Dowex 50) in the tributylammonium form.

Step 2: Dimerization

-

Starting Material: Uridine 5'-monophosphate tributylammonium salt

-

Reagents: 1,1'-Carbonyldiimidazole (CDI), Dimethylformamide (DMF)

-

Procedure: The tributylammonium salt of uridine 5'-monophosphate is dimerized using CDI as a coupling agent in DMF. The reaction mixture is typically heated to around 50°C to drive the reaction to completion.

Step 3: Purification of Crude Diquafosol

-

Starting Material: Crude diquafosol mixture

-

Method: Anion-exchange chromatography

-

Procedure: The crude reaction product is purified using a Sephadex DEAE (diethylaminoethyl) anion-exchange column. This step is crucial for separating the desired P1,P4-di(uridine-5')tetraphosphate from unreacted starting materials and byproducts.

Step 4: Conversion to the Tetrasodium Salt

-

Starting Material: Purified diquafosol

-

Method: Cation-exchange chromatography

-

Procedure: The purified diquafosol is passed through a cation-exchange resin (e.g., Dowex 50W) in its sodium form (Na+). This replaces the tributylammonium counterions with sodium ions, yielding the final product, diquafosol tetrasodium.

Experimental Protocols for Biological Activity

In Vitro Mucin Secretion Assay

Objective: To quantify the effect of diquafosol on mucin secretion from conjunctival epithelial cells.

Methodology:

-

Cell Culture: Human conjunctival epithelial cells (HCECs) are cultured under hyperosmotic stress (e.g., 400 mOsm/L for 24 hours) to mimic dry eye conditions.[5][6]

-

Treatment: The cultured HCECs are treated with diquafosol tetrasodium (e.g., 100 µM) for various time points (e.g., 6, 12, 24 hours).[5]

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of secreted MUC5AC in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human MUC5AC.[5][6]

Intracellular Calcium ([Ca²⁺]i) Elevation Assay

Objective: To measure the increase in intracellular calcium concentration in response to diquafosol stimulation.

Methodology:

-

Cell Culture: Simian virus 40-transfected human corneal epithelial (THCE) cells are used.[8]

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4/AM.[8]

-

Stimulation: The cells are stimulated with diquafosol (e.g., 100 µM).[8]

-

Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence microscope or a plate reader.[8]

Clinical Efficacy Data

Clinical trials have demonstrated the efficacy of 3% diquafosol ophthalmic solution in improving the signs and symptoms of dry eye disease. The following tables summarize key quantitative data from these studies.

Table 1: Comparison of Diquafosol and Sodium Hyaluronate in Dry Eye Patients

| Outcome Measure | Diquafosol 3% (Mean Change ± SD) | Sodium Hyaluronate 0.1% (Mean Change ± SD) | p-value |

| Corneal Fluorescein Staining Score (at 4 weeks) | -2.1 ± 1.5 | -2.0 ± 1.3 | > 0.05 |

| Conjunctival Rose Bengal Staining Score (at 4 weeks) | -2.5 ± 2.0 | -2.0 ± 1.9 | 0.019 |

| Tear Film Break-Up Time (TBUT) (seconds, at 4 weeks) | +1.046 ± 1.797 | +0.832 ± 1.775 | Not Statistically Significant |

Data from a randomized controlled trial comparing diquafosol and sodium hyaluronate eye drops.[2]

Table 2: Efficacy of Diquafosol in Aqueous-Deficient Dry Eye

| Outcome Measure | Baseline (Mean ± SD) | After Diquafosol Treatment (Mean ± SD) | p-value |

| Corneal Fluorescein Staining Score | 4.1 ± 1.8 | 1.1 ± 1.1 | < 0.01 |

| Tear Meniscus Height (µm) | 126 ± 24 | 171 ± 48 | < 0.01 |

Data from a study on patients with mild-to-moderate aqueous-deficient dry eye.[2]

Table 3: Meta-Analysis of Diquafosol Efficacy in Dry Eye Disease

| Outcome Measure | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |

| Ocular Surface Disease Index (OSDI) | -3.59 | -4.68 to -2.50 | < 0.001 |

| Schirmer's Test (mm) | 1.08 | 0.41 to 1.76 | 0.002 |

| Tear Film Break-Up Time (TBUT) (s) | 0.60 | 0.20 to 0.99 | 0.003 |

| Corneal Fluorescein Staining Score | -0.20 | -0.37 to -0.03 | 0.02 |

| Rose Bengal Staining Score | -0.62 | -0.88 to -0.35 | < 0.001 |

Results from a meta-analysis of nine randomized controlled trials.[2]

Conclusion

Diquafosol tetrasodium represents a targeted therapeutic approach for dry eye disease, stemming from a rational drug design process that focused on the P2Y2 receptor. Its well-defined mechanism of action, involving the stimulation of natural tear and mucin secretion, addresses the core pathophysiology of the condition. The development of a robust and scalable chemical synthesis process has enabled its successful clinical development and commercialization. The extensive body of in vitro and clinical data robustly supports its efficacy and safety, establishing diquafosol as a valuable tool for clinicians and a significant milestone in the management of ocular surface diseases.

References

- 1. Safety and efficacy of topical diquafosol for the treatment of dry eye disease: An updated meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 3% diquafosol sodium eye drops in Chinese patients with dry eye: a phase IV study [frontiersin.org]

- 5. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Diquafosol's Modulation of MUC1 and MUC5AC Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic effects of Diquafosol on dry eye disease, with a specific focus on its impact on the gene expression of the membrane-associated mucin, MUC1, and the secreted mucin, MUC5AC. Diquafosol, a P2Y2 purinergic receptor agonist, plays a crucial role in enhancing the quality and stability of the tear film by stimulating both mucin and fluid secretion.[1][2][3] This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the involved signaling pathways and workflows.

Core Mechanism of Action

Diquafosol functions as a potent agonist for the P2Y2 purinergic receptors located on the surface of conjunctival epithelial and goblet cells.[3][4][5] Activation of these G protein-coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentrations.[3][4] This elevation in intracellular calcium is a critical step that triggers two primary responses: the secretion of water and the expression and secretion of mucins, both of which are vital for maintaining a healthy ocular surface.[1][3][4]

Quantitative Analysis of Mucin Gene Expression

The following tables summarize the quantitative effects of Diquafosol on MUC1 and MUC5AC mRNA expression levels as reported in key in vitro studies. These studies highlight Diquafosol's ability to significantly upregulate the expression of both a key membrane-associated mucin (MUC1) and a major secreted mucin (MUC5AC).

Table 1: Effect of Diquafosol Tetrasodium (100 µM) on Mucin mRNA Expression in Human Conjunctival Epithelial Cells (HCECs) under Hyperosmotic Stress (400 mOsm/L)

| Mucin Target | Time Point | Fold Increase in mRNA Expression (Mean ± SD) | p-value | Reference |

| MUC1 | 24 hours | 2.40 ± 0.64 | <0.01 | [1] |

| MUC5AC | 24 hours | 2.63 ± 0.29 | <0.01 | [1] |

Table 2: Dose-Dependent Effect of Diquafosol on MUC1 mRNA Expression in Human Corneal Epithelial Cells (HCECs)

| Diquafosol Concentration | Relative MUC1 mRNA Level | Reference |

| 0 mM (Control) | ~1.0 | [5] |

| 0.5 mM | ~1.5 | [5] |

| 1.0 mM | ~2.0 | [5] |

Signaling Pathway: P2Y2 Receptor Activation to Mucin Gene Expression

Diquafosol's effect on mucin gene expression is mediated through the extracellular signal-regulated kinase (ERK) signaling pathway.[1] The binding of Diquafosol to the P2Y2 receptor triggers a cascade that results in the phosphorylation and activation of ERK, which then modulates the transcription of mucin genes.

Experimental Protocols

The following section details the methodologies employed in the in vitro studies that generated the quantitative data presented above. These protocols provide a framework for the replication and further investigation of Diquafosol's effects on mucin gene expression.

In Vitro Model: Human Conjunctival Epithelial Cells (HCECs) under Hyperosmotic Stress

This protocol, adapted from Lee et al. (2022), describes the investigation of Diquafosol's effects on HCECs in a dry eye-mimicking environment.[1]

-

Cell Culture:

-

Primary Human Conjunctival Epithelial Cells (HCECs) are cultured in a specialized growth medium.

-

Cells are maintained in an air-liquid interface culture to create a multi-layered epithelial structure, closely resembling the in vivo conjunctiva.

-

-

Induction of Hyperosmotic Stress:

-

To simulate the hyperosmolarity characteristic of dry eye disease, the culture medium is adjusted to 400 mOsm/L for 24 hours.

-

-

Diquafosol Treatment:

-

Following the hyperosmotic stress period, cells are treated with 100 µM Diquafosol tetrasodium.

-

Control groups are treated with a vehicle solution.

-

Cells are incubated for various time points (e.g., 6, 12, and 24 hours) to assess the time-course of the response.

-

-

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR):

-

Total RNA is extracted from the HCECs using a suitable reagent (e.g., TRIzol).

-

The concentration and purity of the RNA are determined.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

RT-qPCR is then carried out using specific primers for MUC1, MUC5AC, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative fold change in gene expression is calculated using the ΔΔCt method.

-

Concluding Remarks

The presented data robustly demonstrates that Diquafosol significantly upregulates the gene expression of both MUC1 and MUC5AC in ocular epithelial cells, particularly under conditions mimicking dry eye. This effect is mediated through the activation of the P2Y2 receptor and the subsequent ERK signaling pathway. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced mechanisms of Diquafosol and the development of next-generation therapies for ocular surface disorders. The visualization of the signaling pathway and experimental workflow serves to clarify the complex biological processes involved.

References

- 1. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparing two mucin secretagogues for the treatment of dry eye disease: a prospective randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Diquafosol-Activated P2Y2 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquafosol is a stable analogue of uridine (B1682114) triphosphate (UTP) and a potent agonist of the P2Y2 receptor, a G protein-coupled receptor expressed on the surface of various epithelial cells, including those of the conjunctiva and cornea.[1][2] Its activation of the P2Y2 receptor initiates a cascade of intracellular signaling events, making it a key therapeutic agent in the management of dry eye disease.[3][4] This technical guide provides an in-depth overview of the signaling pathways activated by Diquafosol, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathway Activated by Diquafosol

The primary mechanism of action of Diquafosol involves the activation of the P2Y2 receptor, which is predominantly coupled to the Gq/11 class of G proteins.[2] This initiates a well-defined signaling cascade leading to increased intracellular calcium and the activation of downstream effector proteins.

Upon binding of Diquafosol to the P2Y2 receptor, the associated Gq protein is activated, leading to the stimulation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] This rapid increase in intracellular calcium is a pivotal event in the signaling cascade. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[2]

The activation of this canonical PLC/IP3/Ca2+ pathway by Diquafosol ultimately leads to physiological responses such as fluid and mucin secretion from conjunctival epithelial and goblet cells, which are crucial for maintaining the stability and health of the tear film.[1][4]

Data Presentation: Quantitative Effects of Diquafosol

The following tables summarize the quantitative data from various studies on the effects of Diquafosol.

Table 1: In Vitro Effects of Diquafosol on Mucin Expression

| Parameter | Cell Type | Diquafosol Concentration | Time Point | Fold Change vs. Control | Reference |

| MUC1 mRNA | Human Conjunctival Epithelial Cells (HCECs) | 100 µM | 24 h | 2.40 ± 0.64 | [3] |

| MUC16 mRNA | Human Conjunctival Epithelial Cells (HCECs) | 100 µM | 6 h | Increased | [3] |

| MUC5AC mRNA | Human Conjunctival Epithelial Cells (HCECs) | 100 µM | 24 h | 2.63 ± 0.29 | [3] |

| MUC5AC Secretion | Human Conjunctival Epithelial Cells (HCECs) | Not specified | 6 h | 320 ± 26 ng/ml (maximal secretion) | [3] |

Table 2: In Vitro Effects of Diquafosol on Cell Proliferation and Signaling

| Parameter | Cell Type | Diquafosol Concentration | Time Point | Effect | Reference |

| Cell Proliferation | Simian Virus 40-transfected Human Corneal Epithelial (THCE) cells | 20 - 200 µM | 48 h | Accelerated | [5] |

| Intracellular Ca²⁺ | Cultured Rabbit Conjunctival Epithelial Cells | ≥10 µM | Not specified | Significant increase | [6] |

| Intracellular Ca²⁺ (Maximal Response) | Cultured Rabbit Conjunctival Epithelial Cells | 100 µM | Not specified | Almost maximal response | [6] |

| ERK1/2 Phosphorylation | Human Conjunctival Epithelial Cells (HCECs) | Not specified | 5 - 60 min | Significant increase | [3] |

| EGFR Phosphorylation | Simian Virus 40-transfected Human Corneal Epithelial (THCE) cells | 100 µM | 2 min | Induced | [5] |

| ERK Phosphorylation | Simian Virus 40-transfected Human Corneal Epithelial (THCE) cells | 100 µM | 5 min | Induced | [5] |

Table 3: Clinical Efficacy of Diquafosol in Dry Eye Disease

| Outcome Measure | Diquafosol Concentration | Treatment Duration | Improvement vs. Placebo/Control | Reference |

| Fluorescein Corneal Staining Score | 1% and 3% | 4 weeks | Significant improvement (P=0.037 for 1%, P=0.002 for 3%) | |

| Rose Bengal Staining Score | 1% and 3% | 4 and 6 weeks | Significant improvement |

Downstream Signaling: The Role of the ERK Pathway

Beyond the canonical Gq pathway, Diquafosol-mediated P2Y2 receptor activation also stimulates the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival.

The increase in intracellular calcium and the activation of PKC can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, initiates the Ras/Raf/MEK/ERK signaling cascade, culminating in the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene expression, including genes involved in cell cycle progression and the production of mucins.[3][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular Calcium Mobilization using Fluo-4 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to Diquafosol stimulation using the fluorescent calcium indicator Fluo-4 AM.

Materials:

-

Adherent cells expressing P2Y2 receptors (e.g., HCECs) cultured on glass-bottom dishes.

-

Fluo-4 AM (acetoxymethyl ester) stock solution (1-5 mM in anhydrous DMSO).

-

Pluronic F-127 stock solution (20% w/v in anhydrous DMSO).

-

Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Diquafosol stock solution.

-

Ionomycin (B1663694) (positive control).

-

Fluorescence microscope with live-cell imaging capabilities.

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency.

-

Loading Solution Preparation: Prepare a fresh loading solution containing 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in physiological saline buffer.

-

Cell Loading:

-

Wash cells once with pre-warmed physiological saline buffer.

-

Add the Fluo-4 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

-

-

Washing: Aspirate the loading solution and wash the cells twice with fresh, warm physiological saline buffer to remove extracellular dye.

-

De-esterification: Add fresh physiological saline buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.

-

Imaging:

-

Place the dish on the fluorescence microscope stage.

-

Acquire baseline fluorescence images for a short period.

-

Add the desired concentration of Diquafosol and continue recording fluorescence intensity over time.

-

At the end of the experiment, add ionomycin to elicit a maximal calcium response as a positive control.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual cells.

-

Measure the mean fluorescence intensity within each ROI for each time point.

-

Express the change in [Ca²⁺]i as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

-

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) in cell lysates following Diquafosol treatment.

Materials:

-

Cells expressing P2Y2 receptors.

-

Diquafosol.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with Diquafosol for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with an antibody against total ERK to normalize for protein loading.

-

Cell Migration (Scratch) Assay

This assay is used to assess the effect of Diquafosol on collective cell migration.

Materials:

-

Cells cultured to a confluent monolayer in a multi-well plate.

-

Sterile p200 pipette tip or a dedicated scratch tool.

-

Cell culture medium with and without Diquafosol.

-

Microscope with imaging capabilities.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow until they form a confluent monolayer.

-

Creating the Scratch:

-

Aspirate the culture medium.

-

Create a straight "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment: Add fresh medium containing the desired concentration of Diquafosol or a vehicle control.

-

Imaging:

-

Immediately capture an image of the scratch at time 0.

-

Place the plate in an incubator.

-

Acquire images of the same field of view at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time compared to the initial scratch area.

-

Conclusion

Diquafosol is a potent P2Y2 receptor agonist that activates a cascade of well-defined signaling pathways, primarily through Gq-PLC-IP3-Ca²⁺ and the downstream ERK pathway. These signaling events culminate in increased fluid and mucin secretion, as well as enhanced corneal epithelial cell proliferation and migration. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of action of Diquafosol and to develop novel therapeutics targeting the P2Y2 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Diquafosol Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]

- 5. pmda.go.jp [pmda.go.jp]

- 6. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Diquafosol Tetrasodium for Ocular Surface Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquafosol (B1208481) tetrasodium (B8768297) is a P2Y2 purinergic receptor agonist developed for the treatment of dry eye disease.[1][2] Formulated as a 3% ophthalmic solution, it represents a novel therapeutic approach by targeting the underlying mechanisms of tear film instability.[1] Unlike conventional treatments that primarily supplement the tear film, Diquafosol actively stimulates the secretion of key tear components—both water and mucin—from the ocular surface epithelia.[3][4] This guide provides an in-depth overview of the preclinical pharmacology of Diquafosol, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile, supported by data from key in vitro and in vivo studies.

Mechanism of Action: P2Y2 Receptor Agonism

Diquafosol, a stable analogue of uridine (B1682114) 5'-triphosphate (UTP), exerts its pharmacological effects by activating P2Y2 receptors, which are G protein-coupled receptors located on the apical surface of corneal and conjunctival epithelial cells, as well as conjunctival goblet cells.[2][5][6] Activation of these receptors initiates a cascade of intracellular events that promote tear film stability and ocular surface health.

Stimulation of Fluid and Mucin Secretion

The primary mechanism of Diquafosol involves the stimulation of both aqueous and mucin components of the tear film.[4] Binding to the P2Y2 receptor activates a Gq protein, leading to the stimulation of phospholipase C (PLC). This enzyme catalyzes the formation of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores in the endoplasmic reticulum.[2][4] The resulting increase in intracellular Ca2+ concentration has two main effects:

-

Fluid Secretion: It activates chloride channels, leading to an efflux of chloride ions and subsequent water transport across the conjunctival epithelium, thereby increasing the aqueous layer of the tear film.[7][8]

-

Mucin Secretion: It directly triggers the secretion of stored mucins (primarily the gel-forming mucin MUC5AC) from conjunctival goblet cells.[5][7]

Upregulation of Mucin Gene Expression

Beyond immediate secretion, Diquafosol also upregulates the gene expression of both secreted and membrane-associated mucins.[5][7] This action is mediated through the extracellular signal-regulated kinase (ERK) signaling pathway.[7][9] Activation of the P2Y2 receptor leads to an increase in intracellular calcium, which can transactivate the Epidermal Growth Factor Receptor (EGFR). This subsequently triggers the phosphorylation and activation of the ERK1/2 signaling cascade, promoting the transcription of key mucin genes, including MUC1, MUC16, and MUC5AC, in conjunctival and corneal epithelial cells.[7][9] This enhances the protective glycocalyx and contributes to long-term tear film stability.

Anti-inflammatory and Pro-survival Effects

Preclinical studies suggest Diquafosol also possesses anti-inflammatory and cytoprotective properties. In in vitro and in vivo dry eye models, Diquafosol treatment has been shown to reduce intracellular reactive oxygen species (ROS), inhibit apoptosis of corneal epithelial cells, and decrease the expression of proinflammatory cytokines like IL-1β and TNF-α.[10][11] These anti-inflammatory effects may be mediated by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[10][12] Furthermore, Diquafosol promotes corneal epithelial cell proliferation and migration, contributing to wound healing, an effect linked to ERK activation.[7][13]

Pharmacodynamic Effects

The multifaceted mechanism of action of Diquafosol translates into significant pharmacodynamic effects on the ocular surface, as demonstrated in various preclinical models.

Effects on Tear Fluid and Mucin Secretion

Diquafosol consistently demonstrates the ability to increase both the quantity and quality of tears. In a povidone iodine-induced dry eye rat model, a 10-day treatment with Diquafosol resulted in significant improvements in tear volume and stability.[14][15] Studies in dogs also confirmed that topical administration of 3% Diquafosol significantly increases the concentration of MUC5AC in tears.[6]

| Model | Parameter Measured | Result | Reference |

| Povidone Iodine-Induced Dry Eye (Rat) | Tear Production (Schirmer's Test) | Increased to 7.26 mm from 4.07 mm in the untreated group. | [14][15] |

| Povidone Iodine-Induced Dry Eye (Rat) | Tear Film Break-Up Time (TBUT) | Increased to 7.37 s from 1.49 s in the untreated group. | [14][15] |

| Povidone Iodine-Induced Dry Eye (Rat) | Conjunctival Goblet Cell Density | Increased to 11.83 cells/0.1 mm² from 7.23 cells/0.1 mm² in the untreated group. | [14] |

| Normal Dogs | Tear MUC5AC Concentration | Significantly increased after administration. | [6] |

| Diabetic Rats with Airflow Exposure | Tear Production (Schirmer's Test) | Mean score was twice as high compared to saline treatment. | [16] |

Effects on Ocular Surface Integrity and Healing

Diquafosol promotes the health and repair of the corneal epithelium. This is attributed to its ability to stabilize the tear film and directly stimulate epithelial cell proliferation and migration.[3][5] In a rat model of mechanical corneal epithelial debridement, Diquafosol significantly accelerated wound closure compared to control eyes.[5][17]

| Model | Parameter Measured | Result | Reference |

| Corneal Epithelial Debridement (Rat) | Percentage of Wound Closure at 12 hours | 63.4% with Diquafosol vs. 42.7% in control. | [5][17] |

| Corneal Epithelial Debridement (Rat) | Percentage of Wound Closure at 24 hours | 98.1% with Diquafosol vs. 82.3% in control. | [5][17] |

| Povidone Iodine-Induced Dry Eye (Rat) | Corneal Fluorescein (B123965) Staining Score | Significantly decreased, indicating improved epithelial integrity. | [14] |

| Scopolamine-Induced Dry Eye (Rat) | Corneal Epithelial Apoptosis (TUNEL assay) | Markedly reduced compared to the untreated dry eye group. | [10][11] |

Pharmacokinetics

The pharmacokinetic profile of Diquafosol is characterized by rapid action on the ocular surface and minimal systemic exposure.

Ocular Distribution and Metabolism

Following topical instillation in rabbits, radio-labeled (¹⁴C) Diquafosol is rapidly distributed to the anterior ocular tissues.[5][18] Peak concentrations are observed within 5 minutes in the conjunctiva and cornea.[18] The drug is quickly metabolized at the ocular surface by ecto-nucleotidases into uridine monophosphate (UMP), uridine, and uracil.[5] Despite its rapid metabolism, it has a reported half-life on the ocular surface of 17.4 hours, suggesting prolonged action.[5]

| Ocular Tissue | Peak Concentration Time (post-instillation) | Rank Order of Radioactivity |

| Palpebral Conjunctiva | 5 minutes | 1 |

| Bulbar Conjunctiva | 5 minutes | 2 |

| Cornea | 5 minutes | 3 |

| Sclera | 5 minutes | 4 |

| Extraocular Muscle | 5 minutes | 5 |

| Aqueous Humor | 30 minutes | 6 |

| Iris-Ciliary Body | 5 minutes | 7 |

| (Data from a study in rabbits with a single topical instillation of 3% ¹⁴C-Diquafosol)[18] |

Systemic Exposure

Systemic exposure to Diquafosol and its metabolites following topical ocular administration is negligible. In human studies involving single or multiple daily instillations of solutions up to 5%, plasma concentrations of Diquafosol and its primary metabolites remained below the lower limit of quantification (2 ng/mL).[18] This low systemic absorption contributes to its favorable safety profile.[19]

| Analyte | Dosing Regimen | Plasma Concentration |

| Diquafosol & Metabolites | Single or 6-times daily instillation of 0.3% to 5% solution | Below lower limit of quantification (2 ng/mL) from 5 minutes to 1-hour post-instillation. |

| (Data from human clinical studies)[18] |

Key Preclinical Experimental Protocols

A variety of in vivo and in vitro models have been instrumental in elucidating the pharmacology of Diquafosol.

In Vivo Model: Povidone-Iodine (PI) Induced Dry Eye in Rats

This model mimics the ocular surface damage, inflammation, and loss of goblet cells seen in human dry eye disease.[14][15]

Experimental Protocol:

-

Animal Model: Adult male Sprague Dawley rats are used.

-

Induction of Dry Eye: A 10 g/L (1%) Povidone-Iodine solution is instilled into the rat's eyes for a period of 14 consecutive days to establish the dry eye model.

-

Group Allocation: Rats are randomly divided into a healthy control group, an untreated dry eye disease (DED) group, a vehicle-treated group (e.g., PBS), and a Diquafosol-treated group.

-

Treatment: The Diquafosol group receives topical instillation of the drug (e.g., 3% solution) for a specified period, typically 10-14 days.

-

Outcome Measures:

-

Clinical Signs: Tear production (Schirmer's test), tear film break-up time (TBUT), and corneal fluorescein staining are measured at baseline and throughout the treatment period.

-

Histology: At the end of the study, eyeballs are enucleated for histological analysis. Periodic acid-Schiff (PAS) and Alcian Blue staining are used to quantify conjunctival goblet cell density and mucin presence.

-

Immunofluorescence: Staining for inflammatory markers (e.g., PMN) and mucins (e.g., MUC1) is performed on ocular tissue sections.

-

In Vitro Model: Hyperosmotic Stress in Human Conjunctival Epithelial Cells (HCECs)

This model is used to study the molecular mechanisms of Diquafosol on mucin expression under conditions that mimic the hyperosmolarity of dry eye tears.[7][9]

Experimental Protocol:

-

Cell Culture: Primary human conjunctival epithelial cells (HCECs) are cultured, often using an air-liquid interface method to create a multi-layered epithelium that better represents the in vivo environment.

-

Induction of Stress: The cultured cells are exposed to a hyperosmotic medium (e.g., 400 mOsm/L) for 24 hours to induce a dry eye-like state.

-

Treatment: The stressed cells are then treated with Diquafosol at various concentrations and for different time points (e.g., 6 and 24 hours).

-

Inhibitor Studies: To confirm signaling pathways, cells can be pre-treated with specific inhibitors (e.g., PD98059, an ERK inhibitor) before Diquafosol application.

-

Outcome Measures:

-

Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA expression levels of mucin genes (MUC1, MUC16, MUC5AC).

-

Protein Analysis: Immunostaining and Western blotting are performed to assess mucin protein expression and the phosphorylation status of signaling molecules like ERK1/2.

-

Mucin Secretion: ELISA can be used to quantify the amount of secreted MUC5AC in the cell culture supernatant.

-

Conclusion